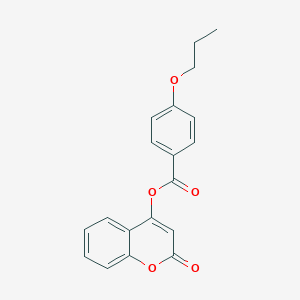

2-oxo-2H-chromen-4-yl 4-propoxybenzoate

Description

2-Oxo-2H-chromen-4-yl 4-propoxybenzoate is a coumarin-based ester derivative, structurally characterized by a coumarin core (2-oxo-2H-chromene) esterified at the 4-position with a 4-propoxybenzoate group. Coumarin derivatives are renowned for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and acetylcholinesterase (AChE) inhibitory properties .

Propriétés

Numéro CAS |

858745-29-6 |

|---|---|

Formule moléculaire |

C19H16O5 |

Poids moléculaire |

324.3g/mol |

Nom IUPAC |

(2-oxochromen-4-yl) 4-propoxybenzoate |

InChI |

InChI=1S/C19H16O5/c1-2-11-22-14-9-7-13(8-10-14)19(21)24-17-12-18(20)23-16-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3 |

Clé InChI |

MTZYMLQRWHILOO-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |

SMILES canonique |

CCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following section compares 2-oxo-2H-chromen-4-yl 4-propoxybenzoate with six similar coumarin derivatives, focusing on substituent effects, molecular interactions, and bioactivity.

Substituent Effects and Physicochemical Properties

*Calculated based on structural analogs.

Key Observations:

- Chlorine (electron-withdrawing) may reduce reactivity but improve stability .

- Crystal Packing: Aliphatic esters (e.g., 3,3-dimethylbutanoate) exhibit significant H-H (47.4%) and H-O (31.7%) interactions, while aromatic esters (e.g., 4-methylbenzoate) rely on weak π-π stacking .

- Melting Points: The 3,3-dimethylbutanoate derivative has a higher melting point (430–431 K), likely due to efficient packing from branched aliphatic chains .

Activity Trends:

- Antimicrobial Activity : Compounds with bulky substituents (e.g., propoxy, acetamide) show enhanced activity against bacteria like Staphylococcus aureus and fungi like Candida albicans .

- Enzyme Inhibition : Methoxy and acetamide groups are critical for AChE inhibition, suggesting target-specific interactions .

Structural and Crystallographic Insights

- Dihedral Angles: The 3,3-dimethylbutanoate derivative shows a 56.24° angle between coumarin and ester, reducing steric hindrance and facilitating crystal packing .

- Hydrogen Bonding: C5–H1⋯O1 interactions in 3,3-dimethylbutanoate form [100]-directed chains, while aromatic esters rely on C–H⋯π contacts .

- Hirshfeld Surface Analysis: Aliphatic esters prioritize H-H contacts (47.4%), whereas aromatic derivatives exhibit higher H-O interactions (e.g., 31.7% in 3,3-dimethylbutanoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.